molecular formula C22H23N5O3S B2885336 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 852144-77-5

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2885336
CAS RN: 852144-77-5
M. Wt: 437.52
InChI Key: IVTYOCZUCRXFEF-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Triazole Derivatives

    Research on triazole analogues, like the study by Virk et al. (2018), focuses on the synthesis of N-(substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide using both conventional and microwave-assisted methods. These compounds were evaluated for their enzyme inhibitory activities against enzymes such as bovine carbonic anhydrase and acetylcholinesterase, showing significant activity. This highlights the potential of triazole derivatives in developing therapeutics for diseases where these enzymes are targets (Virk et al., 2018).

  • Antimicrobial Agents

    Debnath and Ganguly (2015) synthesized a series of acetamide derivatives with potential antibacterial and antifungal activities. Their work underscores the importance of acetamide derivatives in combating microbial infections, suggesting that compounds with acetamide groups, similar to the one , might also possess antimicrobial properties (Debnath & Ganguly, 2015).

  • Adenosine A3 Receptor Antagonists

    A study by Jung et al. (2004) on 4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives illustrates the synthesis and evaluation of these compounds as selective antagonists for human adenosine A3 receptors. Such research is pivotal for the development of drugs targeting adenosine receptors, involved in various physiological processes (Jung et al., 2004).

  • Anti-HIV Activity

    The synthesis and evaluation of novel Naphthalene derivatives for their anti-HIV activity by Hamad et al. (2010) represent another avenue of research for compounds with complex heterocyclic structures. Their findings offer insights into the design of new antiviral agents, suggesting that similar compounds could be explored for their potential in HIV therapy (Hamad et al., 2010).

properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-29-12-11-27-21(18-13-23-19-6-4-3-5-17(18)19)25-26-22(27)31-14-20(28)24-15-7-9-16(30-2)10-8-15/h3-10,13,23H,11-12,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTYOCZUCRXFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

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